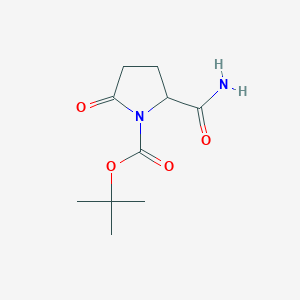

tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate

説明

tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a 5-oxo (ketone) group at position 5, a carbamoyl (CONH₂) substituent at position 2, and a tert-butoxycarbonyl (Boc) protecting group at position 1. The Boc group is a widely used protecting agent for amines in organic synthesis, offering stability under basic conditions and selective removal under acidic conditions (e.g., trifluoroacetic acid).

特性

分子式 |

C10H16N2O4 |

|---|---|

分子量 |

228.24 g/mol |

IUPAC名 |

tert-butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)12-6(8(11)14)4-5-7(12)13/h6H,4-5H2,1-3H3,(H2,11,14) |

InChIキー |

CYMVPZWCARFNTA-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate can be synthesized through the reaction of 2-pyrrolidinone with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in dry dichloromethane. The reaction is typically carried out at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to achieve the desired product quality .

化学反応の分析

Key Reaction Pathways

2.1 Coupling Reactions for Carbamoyl Group Formation

The carbamoyl group is typically introduced via amide coupling. For example, in structurally similar compounds, tert-butyl isocyanide and coupling agents like COMU or EDC with DIPEA have been used . A representative reaction sequence includes:

-

Activation of carboxylic acid : Using Boc-protected intermediates (e.g., tert-butoxycarbonyl groups) for stability.

-

Coupling with amines : Amide bond formation under conditions such as room temperature for 18–24 hours .

2.2 Hydroboration Reactions

Hydroboration-oxidation steps are critical for introducing functional groups. For example, pinacolborane with iridium catalysts ([Ir(cod)Cl]₂) and dppe ligands enables selective additions to alkenes . This is often followed by Suzuki-Miyaura coupling for further functionalization.

Table 2: Alternative Routes

| Route | Key Reagents | Yield | Source |

|---|---|---|---|

| Ozonolysis followed by reductive amination | Piperidine, NaBH(OAc)₃ | 95% | |

| Grignard addition | Isopropylmagnesium bromide | 29–63% |

Functional Group Transformations

-

Nucleophilic Substitution : The oxopyrrolidine ring undergoes substitutions at the electrophilic carbonyl carbon.

-

Reductive Amination : Amine formation via NaBH(OAc)₃ after ozonolysis .

-

Deprotection : Acidic conditions (e.g., TFA) remove tert-butyl esters to yield carboxylic acids .

Structural Analogues and Variants

This compound’s synthesis leverages modern organic chemistry techniques, including organometallic catalysis and peptide coupling, to achieve high yields and precise functionalization.

科学的研究の応用

tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

作用機序

The mechanism of action of tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

The compound is most directly comparable to tert-Butyl (S)-5-Oxopyrrolidine-2-carboxylate (CAS RN: 35418-16-7), which shares the 5-oxopyrrolidine core but differs in substituents:

- Position 1 : tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate has a Boc group (N-protecting), whereas tert-Butyl (S)-5-Oxopyrrolidine-2-carboxylate lacks substitution here.

- Position 2 : The carbamoyl (CONH₂) group in the target compound contrasts with the tert-butyl ester (COOt-Bu) in the latter.

| Compound Name | Molecular Formula | Substituent at Position 1 | Substituent at Position 2 | Key Functional Groups |

|---|---|---|---|---|

| tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate | C₁₀H₁₆N₂O₄ | Boc (N-protecting) | Carbamoyl (CONH₂) | Boc, carbamoyl, ketone |

| tert-Butyl (S)-5-Oxopyrrolidine-2-carboxylate | C₉H₁₅NO₃ | None | tert-Butyl ester (COOt-Bu) | Ester, ketone |

Reactivity and Stability

- Boc Group : The Boc-protected amine in the target compound is stable under basic conditions but cleaved under strong acids (e.g., HCl in dioxane). In contrast, the ester in tert-Butyl (S)-5-Oxopyrrolidine-2-carboxylate is hydrolyzed under basic or enzymatic conditions .

- Carbamoyl vs. Ester : The carbamoyl group’s hydrogen-bonding capacity may enhance solubility in polar solvents (e.g., DMSO, water) compared to the more hydrophobic ester.

Broader Context and Limitations

While the above comparison focuses on structurally analogous compounds, other derivatives (e.g., acetyl or methyl esters at position 2) may exhibit distinct properties. For example:

- 2-Acetyl-5-oxopyrrolidine-1-carboxylates : The acetyl group (COCH₃) could alter metabolic stability compared to carbamoyl.

However, detailed data on these variants (e.g., solubility, melting points) are absent in the provided evidence, highlighting the need for further experimental characterization.

生物活性

tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and metabolic modulation. This article reviews the biological activity of this compound, summarizing findings from various studies, including its mechanism of action, cytotoxic effects, and structure-activity relationships.

Research indicates that compounds with a pyrrolidine core, including tert-butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate, can exhibit selective cytotoxicity towards cancer cells. This selectivity is attributed to their ability to interfere with nutrient transport systems essential for cancer cell survival. Specifically, studies have shown that such compounds can inhibit the uptake of amino acids and glucose, leading to nutrient deprivation and subsequent cell death in cancerous cells while sparing non-transformed cells .

Cytotoxicity Studies

In vitro studies have demonstrated that tert-butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate can induce cytotoxic effects at micromolar concentrations. For instance, a related analogue was shown to kill cancer cells at approximately 2 μM doses by activating protein phosphatase 2A (PP2A), which plays a crucial role in regulating nutrient transporters on the cell surface .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| tert-butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate | MDA-MB-231 (triple-negative breast cancer) | ~2 | Inhibition of nutrient transport |

| Analog 3 | Various cancer lines | ~2 | PP2A activation leading to transporter loss |

Structure-Activity Relationships (SAR)

The biological activity of tert-butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate is influenced by its structural features. Modifications to the pyrrolidine ring and functional groups can significantly alter potency and selectivity against different transglutaminases (TG). For example, variations in the carbamate moiety have been explored to enhance specificity towards TG2 over other human transglutaminases .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Ring size alteration | Mildly reduced TG2 activity |

| Carbamate vs Amide | No significant increase in potency |

| Substituents on pyrrolidine | Enhanced reactivity towards TG2 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of tert-butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate:

- Cancer Treatment : In a study involving MDA-MB-231 cells, the compound exhibited significant cytotoxicity without affecting non-malignant cell lines, suggesting a targeted approach for treating aggressive breast cancers .

- Metabolic Disorders : The compound's ability to modulate nutrient transport suggests potential applications in metabolic disorders where nutrient uptake is dysregulated.

- Pharmacokinetics : Pharmacokinetic studies revealed rapid absorption and clearance rates in animal models, indicating favorable bioavailability profiles for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。